Essential Scaffold for Rivoceranib: A Direct Comparative Analysis of Structural Necessity
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is the direct and necessary building block for introducing the N-(4-(1-cyanocyclopentyl)phenyl) fragment into Rivoceranib (Apatinib) [1]. This fragment is not a minor modification; it is a core structural feature of the drug's pharmacophore. In contrast, using a simpler analog like 4-cyanophenylboronic acid would yield a molecule lacking the cyclopentyl ring, fundamentally altering the drug's three-dimensional shape and its ability to interact with the VEGFR2 binding pocket . The target compound is thus indispensable for producing the specific, patented molecular entity.
| Evidence Dimension | Structural Identity of Final Drug Product |
|---|---|
| Target Compound Data | Yields Rivoceranib (N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide) [1]. |
| Comparator Or Baseline | 4-Cyanophenylboronic acid (CAS 126747-14-6) would yield a hypothetical compound N-(4-cyanophenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide. |
| Quantified Difference | The target compound introduces a cyclopentyl ring; the comparator does not. This is a binary (present/absent) difference that cannot be quantified on a linear scale. |
| Conditions | Synthetic pathway for the preparation of Apatinib free base . |
Why This Matters
For procurement in drug development, using the correct intermediate is non-negotiable to ensure the identity and regulatory compliance of the final Active Pharmaceutical Ingredient (API).
- [1] National Cancer Institute (NCI). Rivoceranib (Code C173899). NCI Thesaurus, 2026. View Source
